molecular formula C10H6N2O2 B8392015 3,4-Dicyano-benzoic acid methyl ester

3,4-Dicyano-benzoic acid methyl ester

Cat. No.: B8392015
M. Wt: 186.17 g/mol
InChI Key: GKJSQKIYNURIKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dicyano-benzoic acid methyl ester is an aromatic ester derivative of benzoic acid, featuring two cyano (-CN) substituents at the 3rd and 4th positions of the benzene ring and a methyl ester group at the carboxylic acid position.

Properties

Molecular Formula

C10H6N2O2

Molecular Weight

186.17 g/mol

IUPAC Name

methyl 3,4-dicyanobenzoate

InChI

InChI=1S/C10H6N2O2/c1-14-10(13)7-2-3-8(5-11)9(4-7)6-12/h2-4H,1H3

InChI Key

GKJSQKIYNURIKO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups (-CN, -NO₂): Increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution or catalysis. For example, the nitro-substituted analog in was synthesized efficiently (82% yield) under mild conditions . Electron-Donating Groups (-OCH₃, -OH): Improve solubility in polar solvents and stability. The dimethoxy derivative (–12) is commercially used in flavorings, while the dihydroxy variant () is studied for bioactivity .
  • Synthetic Accessibility: Nitro- and methoxy-substituted esters are more commonly synthesized due to established protocols (e.g., K₂CO₃-mediated alkylation in DMF ). Cyano-substituted analogs may require harsher conditions (e.g., CuCN-mediated cyanation).
  • Biological Activity: Hydroxy and caffeoyl derivatives exhibit antioxidant properties, whereas nitro and cyano analogs are less explored in biological contexts but may have niche roles in drug design.

Comparison with Aliphatic and Fatty Acid Methyl Esters

While this compound is aromatic, fatty acid methyl esters (FAMEs) such as hexadecanoic acid methyl ester (–8) and octadecenoic acid methyl ester () are aliphatic. Key differences include:

  • Applications : FAMEs are widely used in biodiesel production and GC-MS analysis , whereas aromatic esters are niche intermediates in fine chemicals.
  • Physical Properties : Aliphatic esters generally have lower melting points and higher volatility compared to aromatic analogs.

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